molecular formula C10H16O B13814485 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde

2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde

Cat. No.: B13814485
M. Wt: 152.23 g/mol
InChI Key: RTIZIFKKJSWHQQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a dimethyl group and a methylidene group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product. The reaction conditions typically include a temperature range of 25-50°C and a reaction time of 2-4 hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of a heterogeneous catalyst, such as a solid base, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylidene group can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products:

    Oxidation: 2,2-Dimethyl-4-methylidenecyclohexane-1-carboxylic acid.

    Reduction: 2,2-Dimethyl-4-methylidenecyclohexane-1-methanol.

    Substitution: 2,2-Dimethyl-4-bromo-4-methylidenecyclohexane.

Scientific Research Applications

2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can then undergo further reactions. The methylidene group can participate in electrophilic addition reactions, leading to the formation of new carbon-carbon bonds. These interactions are crucial in the compound’s role as an intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2,2-Dimethylcyclohexanone
  • 4-Methylidenecyclohexanone
  • 2,2-Dimethyl-4-methylcyclohexanone

Comparison: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is unique due to the presence of both a methylidene group and an aldehyde group on the cyclohexane ring This combination of functional groups allows for a diverse range of chemical reactions and applications

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,2-dimethyl-4-methylidenecyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h7,9H,1,4-6H2,2-3H3

InChI Key

RTIZIFKKJSWHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CCC1C=O)C

Origin of Product

United States

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